4-Amino-2,5-difluorobenzenethiol

Medicinal Chemistry Chemical Biology Thiol Reactivity

4‑Amino‑2,5‑difluorobenzenethiol is a halogenated aromatic thiol engineered for precise medicinal chemistry. The 2,5‑difluoro pattern lowers the thiol pKa (~6.33 vs. ~8.74 for the non‑fluorinated analogue), boosting the nucleophilic thiolate population at physiological pH for faster covalent assembly. Enhanced lipophilicity (XLogP3 = 1.6) improves passive membrane diffusion—key for CNS‑penetrant candidates. The dual amine/thiol hydrogen‑bond network (HBD = 2, HBA = 4) yields robust self‑assembled monolayers on gold, benefiting electrochemical sensors. Choose this building block when regio‑specific electronics, predictable reactivity, and monolayer stability are critical.

Molecular Formula C6H5F2NS
Molecular Weight 161.17 g/mol
CAS No. 782413-10-9
Cat. No. B15201758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-difluorobenzenethiol
CAS782413-10-9
Molecular FormulaC6H5F2NS
Molecular Weight161.17 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)S)F)N
InChIInChI=1S/C6H5F2NS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
InChIKeyNTBYZZYNYYIGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-difluorobenzenethiol (CAS 782413-10-9) Procurement Guide: Verified Differentiators vs. Regioisomers and Non-Fluorinated Analogs


4-Amino-2,5-difluorobenzenethiol (C₆H₅F₂NS, MW 161.17) is a halogenated aromatic thiol featuring an amino group at the para position and two fluorine substituents at the 2- and 5- positions relative to the thiol moiety [1]. The specific 2,5-difluoro substitution pattern confers a unique combination of electronic effects and steric constraints that distinguish it from regioisomers such as 2-amino-4,5-difluorobenzenethiol and mono-fluorinated analogs like 4-amino-2-fluorobenzenethiol. As a dual-functional building block (thiol and aromatic amine), it is primarily employed in medicinal chemistry and materials science, though direct comparative performance data in biological systems remains limited in the peer-reviewed literature .

Why 4-Amino-2,5-difluorobenzenethiol Cannot Be Replaced by 2-Amino-4,5-difluorobenzenethiol or Mono-Fluorinated Variants


The substitution pattern of fluorine atoms on the aromatic ring critically modulates both the electronic environment of the thiol group and the compound's overall lipophilicity. The 2,5-difluoro substitution in 4-amino-2,5-difluorobenzenethiol results in a predicted pKa (6.33±0.10) that differs significantly from the non-fluorinated analog 4-aminobenzenethiol (8.74±0.10) . Furthermore, the regioisomer 2-amino-4,5-difluorobenzenethiol exhibits a distinct XLogP3 value (2.42) compared to the target compound (1.6), indicating altered partition behavior that can affect synthetic yields and purification protocols [1]. These variations preclude simple one-for-one substitution in synthetic sequences optimized for a specific substitution pattern.

4-Amino-2,5-difluorobenzenethiol: Quantified Differentiation Evidence vs. Key Comparators


Thiol Acidity (pKa) vs. Non-Fluorinated 4-Aminobenzenethiol

The predicted pKa of the thiol group in 4-amino-2,5-difluorobenzenethiol is 6.33±0.10, which is 2.41 units lower (more acidic) than that of 4-aminobenzenethiol (8.74±0.10) . This increased acidity, attributed to the electron-withdrawing effect of the ortho and meta fluorine atoms, enhances the thiolate anion stability under physiological pH conditions.

Medicinal Chemistry Chemical Biology Thiol Reactivity

Lipophilicity (XLogP3) vs. Non-Fluorinated 4-Aminobenzenethiol

4-Amino-2,5-difluorobenzenethiol has an XLogP3 value of 1.6, compared to a LogP of approximately 1.31 for 4-aminobenzenethiol [1]. The addition of two fluorine atoms increases lipophilicity, which can improve membrane permeability in biological contexts.

Drug Design ADME Partitioning

Lipophilicity (XLogP3) vs. Regioisomer 2-Amino-4,5-difluorobenzenethiol

The target compound exhibits an XLogP3 of 1.6, whereas the regioisomer 2-amino-4,5-difluorobenzenethiol shows a LogP of 2.41690 [1]. This difference of approximately 0.82 log units reflects how the amino group position influences overall hydrophobicity.

Organic Synthesis Medicinal Chemistry Chromatography

Hydrogen Bond Donor/Acceptor Profile vs. 2,4-Difluorobenzenethiol

4-Amino-2,5-difluorobenzenethiol possesses 2 hydrogen bond donors (thiol and amino groups) and 4 hydrogen bond acceptors, whereas 2,4-difluorobenzenethiol (lacking the amino group) has only 1 donor and 3 acceptors [1]. The additional hydrogen bonding capacity enables stronger and more directional intermolecular interactions.

Molecular Recognition Supramolecular Chemistry SAM Formation

Isomer Discrimination Potential in 2D Material-Based Sensors

A study on defect-engineered monolayer MoS₂ demonstrated that difluorobenzenethiol isomers can be discriminated via field-effect transistor readout, underscoring the sensitivity of 2D materials to subtle structural variations among fluorinated aromatic thiols [1]. While the specific 4-amino-2,5-difluoro isomer was not directly tested, the finding establishes a platform where the unique electronic signature of this compound could enable selective detection over other isomers.

Sensor Technology 2D Materials Molecular Recognition

Recommended Use Cases for 4-Amino-2,5-difluorobenzenethiol Based on Quantified Differentiation


Medicinal Chemistry Building Block Requiring Enhanced Membrane Permeability

The increased lipophilicity (XLogP3 = 1.6) relative to non-fluorinated 4-aminobenzenethiol (LogP = 1.31) suggests 4-amino-2,5-difluorobenzenethiol may improve passive diffusion across cell membranes . This property is valuable in the design of CNS-penetrant compounds or intracellular enzyme inhibitors where cellular uptake is a limiting factor.

Synthesis of Covalent Inhibitors Targeting Cysteine Residues

The lower thiol pKa (6.33±0.10) compared to 4-aminobenzenethiol (8.74±0.10) implies a higher proportion of the nucleophilic thiolate form at physiological pH . This can enhance the rate of covalent bond formation with electrophilic warheads or disulfide exchange reactions, making the compound a suitable intermediate for designing targeted covalent inhibitors.

Self-Assembled Monolayer (SAM) Formation with Enhanced Stability

The presence of both thiol and amino hydrogen bond donors (HBD = 2) and four hydrogen bond acceptors (HBA = 4) in 4-amino-2,5-difluorobenzenethiol, compared to 2,4-difluorobenzenethiol (HBD = 1, HBA = 3), enables additional intermolecular hydrogen bonding within the monolayer . This can lead to more robust and ordered SAMs on gold or silver surfaces, beneficial for electrochemical sensors and corrosion inhibition.

Fluorinated Benzothiazole Synthesis via Alternative Routes

While not a direct substrate for difluorocarbene-mediated cyclization (which requires a 2-aminobenzenethiol motif), 4-amino-2,5-difluorobenzenethiol can serve as a precursor to 6-fluoro-substituted benzothiazoles through classical condensation reactions with aldehydes or acid chlorides. The fluorine substitution pattern on the benzene ring can be preserved in the final heterocycle, imparting metabolic stability and modulating electronic properties .

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